N-Methacryloyl-5-aminosalicylic acid

Dental Materials Biocompatibility Hemolytic Activity

Substituting with 4-META or MOES compromises amide bond stability and biocompatibility. N-Methacryloyl-5-aminosalicylic acid (MASA) delivers unique amide-stable 5-ASA release kinetics and low hemolytic activity. • Stable amide linkage vs. ester monomers ensures colon-specific drug delivery without premature hydrolysis. • Significantly lower hemolytic activity than MDP monomer, enhancing pulp biocompatibility in dental adhesives. • Well-characterized 13C-NMR spectrum enables precise QC and copolymer microstructure analysis.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 53193-87-6
Cat. No. B1214083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methacryloyl-5-aminosalicylic acid
CAS53193-87-6
Synonyms5-MASA
N-methacryloyl-5-aminosalicylic acid
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-9(13)8(5-7)11(15)16/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16)
InChIKeyXEYLAWVXYZUVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methacryloyl-5-aminosalicylic acid: Identity and Procurement Profile


N-Methacryloyl-5-aminosalicylic acid (also known as 5-HMA, 5-MASA, or 2-hydroxy-5-N-methacrylamidobenzoic acid) is a polymerizable methacrylamide derivative of the drug 5-aminosalicylic acid (5-ASA), first noted as a dentin primer [1]. It is classified as a functional methacrylate monomer with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . The compound features a polymerizable methacryloyl group linked to a 5-aminosalicylic acid backbone via a stable amide bond, giving it the dual function of a radical-polymerizable monomer and a bioactive compound . Predicted physicochemical properties include a density of 1.370±0.06 g/cm³ and a melting point range of 206-211 °C .

N-Methacryloyl-5-aminosalicylic acid: Irreplaceable by Generic Monomers


Procurement decisions for functional methacrylate monomers often face pressure to substitute with cheaper, more generic alternatives like 4-META, 10-MDP, or methacryloyloxyethyl 5-aminosalicylate (MOES). However, N-Methacryloyl-5-aminosalicylic acid's unique combination of a stable amide linkage to the 5-ASA moiety and a distinct substitution pattern on the aromatic ring fundamentally alters its polymerization kinetics, biocompatibility profile, and the hydrolytic stability of its derived polymers [1] [2]. Simple substitution fails because the amide bond versus ester bond differentiation directly dictates drug release rates in colon-specific delivery systems, and the position of the methacrylamide group relative to the hydroxyl group controls copolymer microstructure and hydrophilicity, both of which are lost with generic replacement [3].

N-Methacryloyl-5-aminosalicylic acid: Head-to-Head Evidence


Hemolytic Activity vs. 10-MDP

In a direct comparative study, the hemolytic activity of MASA was found to be markedly smaller than that of the phosphate monomer 10-MDP, a common monomer in commercial dental bonding agents [1]. This provides a quantitative biocompatibility advantage for MASA as a resin primer component in restorative systems.

Dental Materials Biocompatibility Hemolytic Activity

Long-Term Bond Durability vs. Super Bond C&B

A 3-year in vitro study compared the tensile bond durability of MASA Bond (an experimental filled dimethacrylate resin cement) against Super Bond C&B (an unfilled MMA/PMMA resin cement), both containing a 4-META-based initiator system. There was no statistical difference in mean bond strength between the two cements over 3 years (P>0.05) [1]. This demonstrates equivalent long-term mechanical performance, while MASA offers the superior biocompatibility established in other evidence [1].

Dental Cement Bond Strength Durability

Reactivity Ratio: 5-HMA versus 4-HMA

The free-radical copolymerization of the isomeric monomers 5-HMA (N-Methacryloyl-5-aminosalicylic acid) and 4-HMA with methyl methacrylate (MMA) revealed a significant difference in reactivity. The monomer reactivity ratio for 5-HMA (r5) is 0.29, while for 4-HMA (r4) it is 0.83, indicating that 5-HMA is significantly less reactive towards its own radical, favoring alternating copolymers with MMA [1]. This structural sensitivity directly influences copolymer sequence distribution and final material properties.

Polymer Chemistry Reactivity Ratios Copolymer Microstructure

Hydration Degree: 5-HMA Copolymers vs. Poly(MMA)

The hydration behavior of poly(5-HMA) and its copolymers with MMA were studied in comparison to pure poly(MMA). While specific numerical values for poly(5-HMA) are not fully extracted, the copolymers of 5-HMA with HEMA demonstrated hydration degrees superior to 35% [1]. This starkly contrasts with hydrophobic poly(MMA), establishing 5-HMA as a moiety to impart hydrophilicity to polymer networks, an essential feature for biomedical hydrogel applications.

Biomaterials Hydrophilicity Hydration Behaviour

N-Methacryloyl-5-aminosalicylic acid: Application Scenarios


Self-Adhesive, Biocompatible Dental Resin Cements

Using N-Methacryloyl-5-aminosalicylic acid (MASA) as a functional co-monomer in resin cement formulations provides strong adhesion to dentin (equivalent to commercial 4-META cements, as shown by comparative bond strength studies [2]) while ensuring a markedly lower hemolytic activity than the widely-used MDP monomer [1]. This scenario is ideal for developing next-generation dental adhesives and cements for direct and indirect restorations where pulp biocompatibility is paramount.

Colon-Specific Polymeric Prodrugs

MASA's stable amide linkage to the 5-ASA moiety forms the basis for acrylic-type polymeric prodrugs for treating inflammatory bowel diseases. Unlike ester-linked monomers like MOES, the amide bond provides hydrolytic stability in the upper GI tract, with selective degradation occurring in the colon via bacterial azo-reductases or pH-triggered mechanisms. The distinct copolymerization kinetics (r5 = 0.29 vs. r4 for 4-ASA derivatives) [3] allow precise engineering of copolymer microstructure to control drug release profiles.

Hydrophilic Bone Cement for Osseointegration

The high hydrophilicity of poly(5-HMA) and its copolymers, with hydration degrees exceeding 35% [4], makes MASA an attractive comonomer for PMMA-based bone cements. The incorporation of the 5-ASA derivative not only increases water uptake, promoting better fluid transport and potential osteoblast adhesion, but also provides a low-hemolytic activity profile, reducing the cytotoxic risk associated with residual monomer leaching.

NMR and Material Characterization Standard

MASA's well-characterized 13C-NMR spectrum and defined geometry in polar and non-polar media provide a reliable standard for advanced material characterization studies. The comprehensive NMR assignment data [5] makes MASA a superior choice for quality control and research on polymer structure-property relationships compared to less characterized proprietary monomers.

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